

# Introduction: The Strategic Value of Substituted Piperidines in Modern Synthesis

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## Compound of Interest

**Compound Name:** *1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate*

**Cat. No.:** B1441514

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In the landscape of medicinal chemistry and drug discovery, the piperidine ring stands as one of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals.<sup>[1]</sup> Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. This guide focuses on a particularly valuable, pre-functionalized derivative: **1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate.**

This molecule is more than a simple intermediate; it is a sophisticated scaffold engineered for efficiency in synthetic campaigns. It features a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group, a common strategy to temporarily deactivate the amine's nucleophilicity and basicity during synthesis.<sup>[2]</sup> Critically, it possesses a quaternary stereocenter at the 4-position, decorated with both a hydroxyl group and a methyl ester. This dense arrangement of functionality provides multiple, orthogonal handles for subsequent chemical elaboration, making it a powerful asset for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug development programs.<sup>[3][4]</sup>

This document provides a comprehensive technical overview of its structure, synthesis, characterization, and strategic applications for researchers, scientists, and drug development professionals.

## Section 1: Core Chemical and Structural Properties

The molecule's utility is rooted in its specific chemical identity and spatial arrangement. The official IUPAC name is 1-(tert-butyl) 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate.<sup>[5]</sup> Its fundamental properties are summarized below.

**Table 1: Physicochemical Identifiers**

Property	Value	Reference
IUPAC Name	1-(tert-butyl) 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate	<a href="#">[5]</a>
CAS Number	495415-09-3	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>12</sub> H <sub>21</sub> NO <sub>5</sub>	<a href="#">[5]</a>
Formula Weight	259.3 g/mol	<a href="#">[5]</a>
SMILES	COC(=O)C1(O)CCN(C(=O)OC(C)(C)CC1	<a href="#">[5]</a>

The core piperidine ring typically adopts a low-energy chair conformation. The bulky Boc group on the nitrogen atom influences this conformation and the reactivity of adjacent protons. The C4 position, being quaternary, introduces a significant level of steric hindrance and provides a fixed anchor point for the hydroxyl and methyl ester substituents.

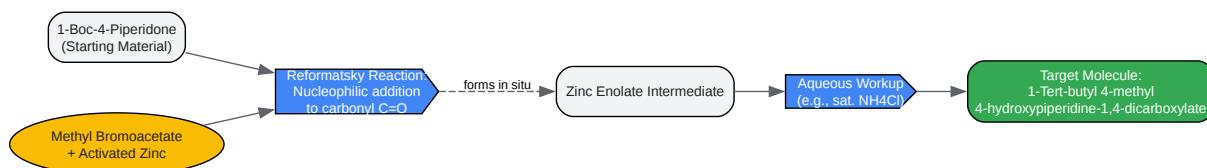
Caption: Chemical structure of **1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate**.

## Section 2: Synthesis and Mechanistic Considerations

The construction of the C4 quaternary center is the key challenge in synthesizing this molecule. A robust and logical approach is the nucleophilic addition to the carbonyl group of a readily available precursor, 1-Boc-4-piperidone. The Reformatsky reaction, which involves an organozinc nucleophile generated from an  $\alpha$ -halo ester, is an exemplary method for this transformation.

The causality behind this choice is twofold:

- **Chemosselectivity:** The organozinc reagent is "softer" (less basic and reactive) than corresponding Grignard or organolithium reagents, minimizing side reactions like enolization of the starting ketone.
- **Directness:** It allows for the one-step formation of the critical  $\beta$ -hydroxy ester moiety, which constitutes the C4-substituted core of the target molecule.



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Caption: Synthetic workflow via the Reformatsky reaction.

## Experimental Protocol: Synthesis via Reformatsky Reaction

This protocol is a representative procedure derived from established organometallic principles.

- **Activation of Zinc:** To a flame-dried, three-neck flask under an inert atmosphere ( $N_2$  or  $Ar$ ), add activated zinc dust (1.2 eq.). Suspend the zinc in anhydrous tetrahydrofuran (THF).
- **Initiation:** Add a small crystal of iodine to initiate the activation, evidenced by the disappearance of the purple color.
- **Reagent Addition:** In a separate flask, prepare a solution of 1-Boc-4-piperidone (1.0 eq.) and methyl bromoacetate (1.1 eq.) in anhydrous THF.
- **Reaction:** Add a small portion of the ketone/ester solution to the zinc suspension and warm gently to initiate the reaction. Once initiated, add the remainder of the solution dropwise, maintaining a gentle reflux. The causality here is control; a slow addition prevents an exothermic runaway and maximizes yield.

- Monitoring and Quenching: Stir the reaction at reflux for 2-3 hours. Monitor the consumption of the starting ketone by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to 0°C.
- Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl). This protonates the intermediate alkoxide and sequesters zinc salts.
- Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Final Purification: Purify the resulting crude oil via silica gel column chromatography to yield the final product.

## Section 3: Analytical Characterization

Rigorous structural confirmation is paramount. The following spectroscopic data are characteristic of the target molecule.

## Table 2: Expected Spectroscopic Data

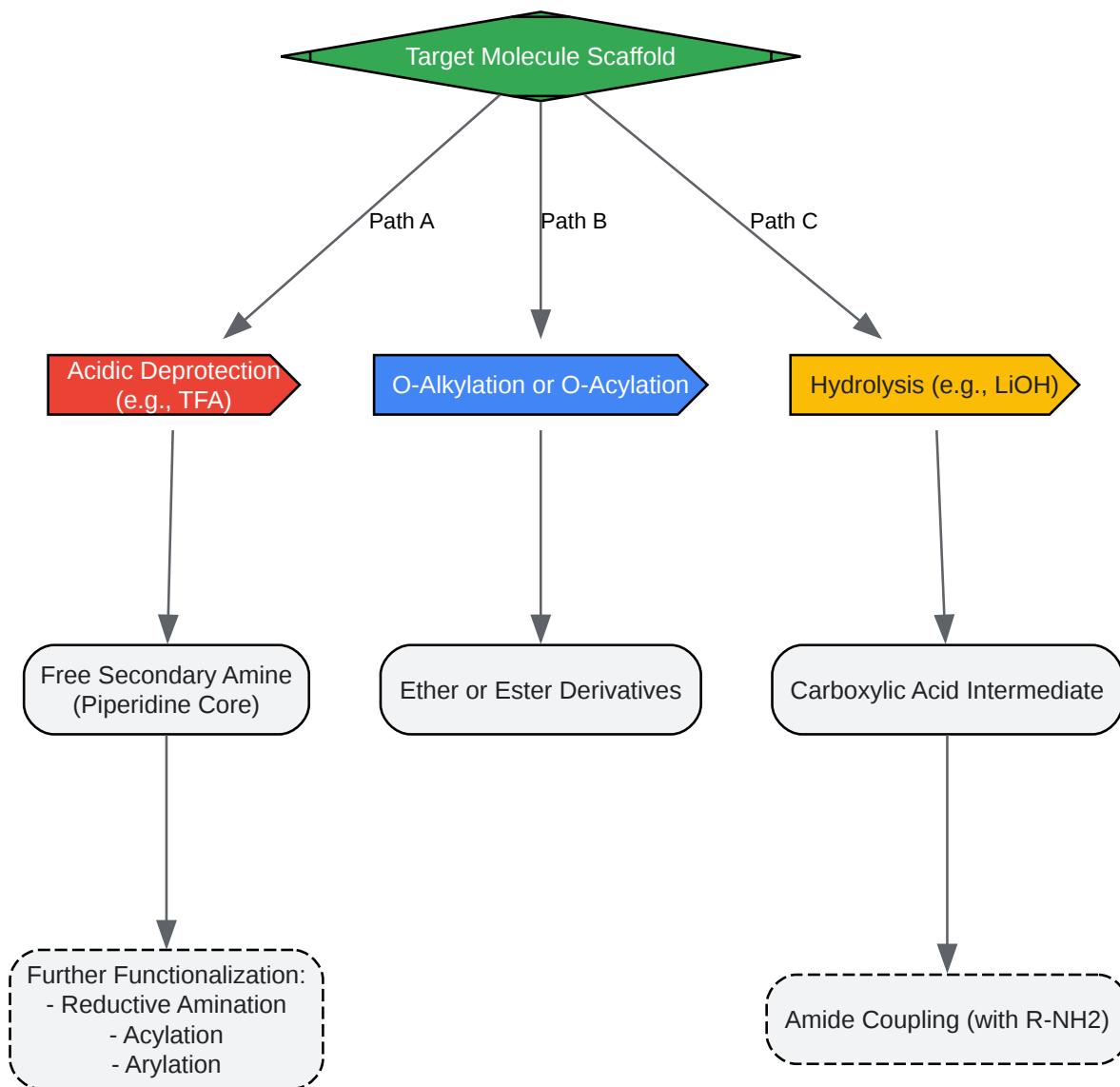
Technique	Feature	Expected Chemical Shift / Wavenumber	Rationale
<sup>1</sup> H NMR	Boc group, -C(CH <sub>3</sub> ) <sub>3</sub>	~1.45 ppm (s, 9H)	9 equivalent protons on the tert-butyl group.
Piperidine ring, -CH <sub>2</sub> -	1.5 - 3.8 ppm (m, 8H)	Complex multiplets for the 4 sets of diastereotopic methylene protons.	
Methoxy group, -OCH <sub>3</sub>	~3.70 ppm (s, 3H)	Singlet for the methyl ester protons.	
Hydroxyl group, -OH	Variable (br s, 1H)	Broad singlet, chemical shift is concentration and solvent dependent.	
<sup>13</sup> C NMR	Boc group, -C(CH <sub>3</sub> ) <sub>3</sub>	~80 ppm	Quaternary carbon of the Boc group.
Boc group, -C(CH <sub>3</sub> ) <sub>3</sub>	~28.4 ppm	Methyl carbons of the Boc group.	
Methoxy group, -OCH <sub>3</sub>	~52.5 ppm	Carbon of the methyl ester.	
Piperidine ring, -CH <sub>2</sub> -	40 - 65 ppm	Carbons of the piperidine ring.	
Quaternary center, C4-OH	~70 ppm	The carbon bearing the hydroxyl and ester groups.	
Carbamate carbonyl, NC=O	~155 ppm	Carbonyl of the Boc protecting group.	
Ester carbonyl, CC=O	~175 ppm	Carbonyl of the methyl ester.	

IR Spec.	O-H stretch	3500 - 3300 cm <sup>-1</sup> (broad)	Characteristic for the hydroxyl group.
C-H stretch (sp <sup>3</sup> )	3000 - 2850 cm <sup>-1</sup>	Aliphatic C-H bonds.	
C=O stretch (ester)	~1735 cm <sup>-1</sup> (strong)	Ester carbonyl.	
C=O stretch (carbamate)	~1690 cm <sup>-1</sup> (strong)	Boc group carbonyl.	
Mass Spec.	[M+Na] <sup>+</sup>	~282.13 m/z	Sodium adduct of the molecular ion.
[M-Boc+H] <sup>+</sup>	~160.09 m/z	Fragment corresponding to loss of the Boc group.	

## Section 4: Strategic Applications in Drug Discovery

The true value of **1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate** lies in its potential as a versatile synthetic hub. The orthogonally protected and functionalized nature of the molecule allows for selective, stepwise modifications.

- **N-Deprotection and Elaboration:** The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal a secondary amine. This nucleophilic site can then be functionalized via reductive amination, acylation, or arylation to build diverse libraries of compounds.[\[2\]](#)
- **Hydroxyl Group Modification:** The tertiary alcohol can be alkylated to form ethers or acylated to form esters, providing another vector for SAR exploration.
- **Ester Group Transformation:** The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in pharmaceuticals. Alternatively, it can be reduced to a primary alcohol.

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Caption: Key deprotection and functionalization pathways from the core scaffold.

This strategic potential makes the molecule a valuable intermediate in the synthesis of compounds targeting a wide range of diseases, as the piperidine scaffold is a cornerstone of many CNS, cardiovascular, and antiviral agents.[1][7]

## Conclusion

**1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate** is a high-value chemical tool for the modern synthetic chemist. Its carefully designed structure, featuring a protected amine

and a densely functionalized quaternary center, provides a robust and versatile platform for the efficient construction of complex, drug-like molecules. Understanding its synthesis, characterization, and the strategic pathways for its elaboration empowers researchers to accelerate discovery programs and more effectively navigate the challenges of molecular design and development.

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